1-(2-Chloro-4-nitrophenoxy)naphthalene

Description

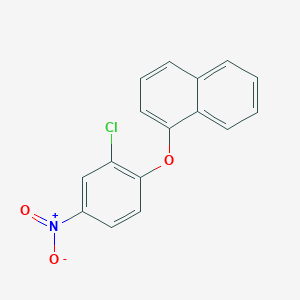

1-(2-Chloro-4-nitrophenoxy)naphthalene is a naphthalene derivative featuring a phenoxy substituent at the 1-position of the naphthalene ring. The phenoxy group itself is substituted with a chlorine atom at the 2-position and a nitro group at the 4-position. Its molecular formula is C₁₆H₁₀ClNO₃, with a molar mass of 299.71 g/mol . This compound belongs to a class of aromatic ethers, where the naphthalene backbone is functionalized with electron-withdrawing groups (chloro and nitro) on the phenoxy moiety. Such structural features influence its physicochemical properties, including solubility, stability, and reactivity.

Properties

CAS No. |

76590-07-3 |

|---|---|

Molecular Formula |

C16H10ClNO3 |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

1-(2-chloro-4-nitrophenoxy)naphthalene |

InChI |

InChI=1S/C16H10ClNO3/c17-14-10-12(18(19)20)8-9-16(14)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H |

InChI Key |

ICUAYKKPVLQPRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthalene Derivatives

Key Observations:

Electronic Effects: The presence of both 2-Cl and 4-NO₂ on the phenoxy ring in this compound creates a strongly electron-deficient aromatic system. This contrasts with compounds like 1-methoxy-4-nitronaphthalene, where the methoxy group donates electrons, moderating the nitro group’s deactivating effect .

Solubility: The nitro and chloro groups reduce solubility in aqueous media compared to non-halogenated analogs. For instance, 1-(4-nitrophenoxy)naphthalene (without chloro) is more polar but less lipophilic than the target compound .

Toxicological and Environmental Considerations

Table 2: Toxicity Profiles of Selected Naphthalene Derivatives

Key Findings:

- Halogen-Nitro Synergy: Chloro and nitro groups in this compound may enhance environmental persistence due to reduced microbial degradation, a trend observed in halogenated aromatics .

- Gaps in Data : Unlike naphthalene and its methyl derivatives, which have well-documented toxicological profiles , the target compound lacks specific acute or chronic toxicity studies. This mirrors broader gaps in research on complex naphthalene ethers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.